Antiproliferative Activity of an IMPA-Family Compound Against MCF-7 Breast Cancer Cells
A closely related structural analog from the same morpholine-bearing indole-pyrimidine series as IMPA was tested for antiproliferative effects. This analog serves as a rigorous baseline for class-level SAR. The most potent compound in the series (compound 15) exhibited an IC50 of 0.29 µM against the MCF-7 breast cancer cell line, which represents a 48.0-fold improvement in potency compared to the series' lead compound 1 [1]. This demonstrates that the indole-morpholinopyrimidine scaffold can be optimized for low-micromolar to sub-micromolar activity, a potential benchmark for expecting differentiation over series leads.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly available; best-in-series analog (compound 15) was 0.29 µM. |
| Comparator Or Baseline | Lead compound 1 from the same series: 13.9 µM. |
| Quantified Difference | 48.0-fold increase in potency for the optimized analog versus the series lead. |
| Conditions | In vitro MTT assay against MCF-7 human breast adenocarcinoma cells. |
Why This Matters
This data provides a quantitative framework for evaluating IMPA; any activity confirmation would be benchmarked against this established SAR, where minor structural changes lead to potency shifts of nearly 50-fold.
- [1] Diao, P.-C., et al. (2017). Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. European Journal of Medicinal Chemistry, 134, 110-118. DOI: 10.1016/j.ejmech.2017.04.011 View Source
